MCPA-乙酯

描述

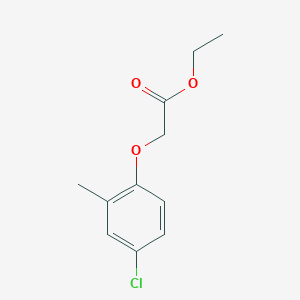

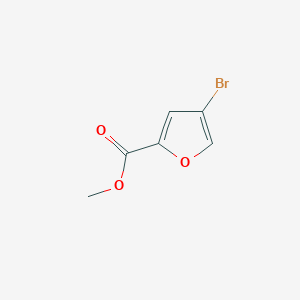

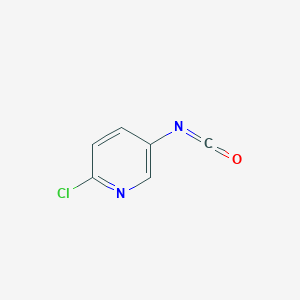

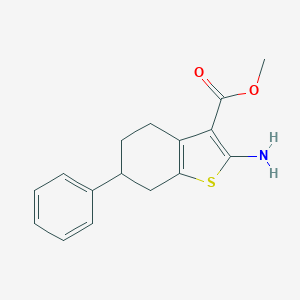

MCPA-ethyl, also known as ethyl (4-chloro-2-methylphenoxy)acetate, is a selective, systemic herbicide belonging to the phenoxyacetic acid family. It is widely used to control broadleaf weeds in various crops, including cereals, grasslands, and turf. The compound is known for its effectiveness in agricultural applications and its relatively low toxicity to humans and animals.

科学研究应用

MCPA-ethyl has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on plant growth and development, particularly in controlling broadleaf weeds.

Medicine: Studied for its potential use in developing new herbicidal drugs with improved efficacy and safety profiles.

Industry: Utilized in the formulation of herbicidal products for agricultural and turf management.

作用机制

Target of Action

MCPA-ethyl, also known as MCPA ethyl ester, is a widely used phenoxy herbicide . Its primary targets are broad-leaf weeds in pasture and cereal crops . The compound works by concentrating in the actively growing regions of a plant (meristematic tissue) where it interferes with protein synthesis and cell division .

Mode of Action

The mode of action of MCPA-ethyl is as an auxin . Auxins are growth hormones that naturally exist in plants . MCPA-ethyl acts as a plant growth regulator to control broadleaf weeds by stimulating nucleic acid and protein synthesis . This impacts cell division and respiration, causing malformed leaves, stems, and roots .

Biochemical Pathways

MCPA-ethyl affects the biochemical pathways related to growth and development in plants. By acting as an auxin, it interferes with protein synthesis and cell division . This leads to the malformation of leaves, stems, and roots, ultimately inhibiting the growth of the targeted weeds .

Pharmacokinetics

MCPA-ethyl can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . This method is suitable for pharmacokinetics .

Result of Action

The result of MCPA-ethyl’s action is the selective control of broad-leaf weeds in pasture and cereal crops . By interfering with protein synthesis and cell division, it causes malformed leaves, stems, and roots in the targeted weeds . This leads to the inhibition of weed growth, thereby protecting the crops .

Action Environment

The action, efficacy, and stability of MCPA-ethyl can be influenced by environmental factors. It is known to be a potential groundwater contaminant . Therefore, the use of MCPA-ethyl should be managed carefully to minimize its impact on the environment .

生化分析

Biochemical Properties

MCPA-ethyl interacts with various enzymes and proteins within the plant cells. It has been found that MCPA-ethyl can interact with methyl-accepting chemotaxis proteins (MCPs), which are involved in amino acid and l-malate chemotaxis . MCPA-ethyl, as a typical chlorophenoxy acid herbicide, has been reported to cause endocrine disturbance to humans and animals although it has low toxicity .

Cellular Effects

MCPA-ethyl exerts significant effects on various types of cells and cellular processes. It interferes with protein synthesis, cell division, and the growth of the plant by concentrating in the actively growing regions of a plant (meristematic tissue) . In non-green callus cells, MCPA-ethyl has been observed to have cytotoxic effects, affecting cell growth, total synthesized protein, cellular integrity, energy charge, and redox state .

Molecular Mechanism

The mode of action of MCPA-ethyl is as an auxin, which are growth hormones that naturally exist in plants . It mimics the action of these hormones, resulting in uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant .

Temporal Effects in Laboratory Settings

The effects of MCPA-ethyl change over time in laboratory settings. A study found that the dissipation half-lives of MCPA-ethyl in soil were calculated to be 3.22 days (Beijing) and 3.10 days (Tianjin), respectively . This indicates that MCPA-ethyl has a certain degree of stability, but it does degrade over time.

Dosage Effects in Animal Models

While specific studies on MCPA-ethyl dosage effects in animal models are limited, it’s known that MCPA, the parent compound of MCPA-ethyl, has moderate acute oral toxicity to rats with an LD50 of 450 mg/kg bw in rats and 580 mg/kg bw in mice .

Metabolic Pathways

Mcpa, the parent compound, is known to be metabolized in the liver and excreted via the kidneys in mammals .

Transport and Distribution

Mcpa, the parent compound, is known to be transported via an active mechanism in the kidneys .

Subcellular Localization

Mcpa, the parent compound, is known to concentrate in the actively growing regions of a plant (meristematic tissue), where it interferes with protein synthesis, cell division, and the growth of the plant .

准备方法

Synthetic Routes and Reaction Conditions

MCPA-ethyl can be synthesized through the esterification of 4-chloro-2-methylphenoxyacetic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, MCPA-ethyl is produced using a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is then purified through distillation and crystallization to remove any impurities.

化学反应分析

Types of Reactions

MCPA-ethyl undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, MCPA-ethyl can hydrolyze to form 4-chloro-2-methylphenoxyacetic acid and ethanol.

Oxidation: MCPA-ethyl can be oxidized to form corresponding carboxylic acids and other oxidation products.

Substitution: The chlorine atom in MCPA-ethyl can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: 4-chloro-2-methylphenoxyacetic acid and ethanol.

Oxidation: Various carboxylic acids and oxidation products.

Substitution: Derivatives with substituted functional groups.

相似化合物的比较

MCPA-ethyl is often compared with other phenoxyacetic acid herbicides, such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): Similar in structure and function but with a broader spectrum of activity.

Dicamba: Another synthetic auxin with a different chemical structure but similar mode of action.

Mecoprop: A phenoxy herbicide with a similar mechanism of action but different selectivity and application spectrum.

MCPA-ethyl is unique in its specific selectivity for certain broadleaf weeds and its relatively low toxicity, making it a preferred choice for many agricultural applications.

属性

IUPAC Name |

ethyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYDEKFRLSFDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181480 | |

| Record name | MCPA-ethyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2698-38-6 | |

| Record name | Ethyl 2-methyl-4-chlorophenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA-ethyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MCPA-ethyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloro-o-tolyloxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS1I4G36I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MCPA-ethyl affect plant growth, and are there specific growth stages where it's more impactful?

A1: MCPA-ethyl primarily affects the development of new growth in plants. Research on rice plants [] showed that MCPA-ethyl, applied as a granule formulation at 3g/a, affected leaf and tiller development without changing the emergence rate of main stem leaves. While leaves already emerging at the time of application were unaffected, leaves developing from primordia at the time of application (estimated to be leaves emerging 4-6 positions after the uppermost expanded leaf) showed abnormalities, including tubular leaf formation. Additionally, MCPA-ethyl suppressed the growth of tiller buds, particularly those at the nodes of the uppermost expanded leaf and one leaf position above at the time of application. Interestingly, the herbicide had minimal impact on tiller buds formed after application, leading to treated rice plants exhibiting more upper node tillers and tertiary tillers compared to untreated plants. This suggests MCPA-ethyl primarily affects plant development during specific growth stages when new leaves and tillers are forming.

Q2: How does the location of MCPA-ethyl application on the plant impact its effectiveness?

A2: Research suggests the effectiveness of MCPA-ethyl varies depending on the application site []. In soil and water culture experiments, MCPA-ethyl only affected the plant parts in direct contact with the herbicide. When applied to only a portion of the root system, growth continued in areas where roots were not exposed to the herbicide. This localized effect contrasts with the herbicide 'atratone,' which killed entire plants even when applied to a limited root area.

Q3: What resistance mechanisms have been identified in weeds against MCPA-ethyl and other sulfonylurea herbicides?

A3: Resistance to MCPA-ethyl, while less common compared to some other herbicides, has been observed in certain weed species. Research on Sagittaria trifolia, a major weed in Japanese paddy fields, identified two resistant biotypes []. Biotype R1 displayed high resistance to bensulfuron-methyl and pyrazosulfuron-ethyl, along with an amino acid substitution in its acetolactate synthase (ALS) enzyme. This substitution at the Pro197 residue is known to confer resistance to sulfonylurea herbicides, indicating a target-site-based resistance (TSR) mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)